2-Fluoro-1-methoxy-4-propoxybenzene
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Overview
Description
2-Fluoro-1-methoxy-4-propoxybenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-4-propoxybenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a fluorobenzene derivative. For instance, starting with 2-fluoro-1-methoxybenzene, a propoxy group can be introduced via a nucleophilic substitution reaction using propyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-Fluoro-1-methoxy-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-4-propoxybenzene involves its interaction with various molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The propoxy group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxybenzene: Lacks the propoxy group, making it less lipophilic.
2-Fluoro-1-methoxybenzene: Lacks the propoxy group, affecting its reactivity and solubility.
4-Fluoroanisole: Similar structure but with different substituent positions, leading to different chemical properties.
Uniqueness
2-Fluoro-1-methoxy-4-propoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and propoxy groups, along with the fluorine atom, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-propoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
GGRUFCVKUVVWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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